N-[(oxolan-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-13(17-6-11-2-1-5-21-11)10-8-18(9-10)14(20)12-7-15-3-4-16-12/h3-4,7,10-11H,1-2,5-6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQGSWKQXDEDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(oxolan-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₄N₄O₃
- Molecular Weight : 274.28 g/mol
- CAS Number : Not specifically listed in available resources but can be derived from structural analysis.
The compound is characterized by its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase enzymes, which are critical in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to enhanced signaling pathways associated with cell proliferation and survival.
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated significant cytotoxicity against:
- A549 (lung cancer)
- PC-3 (prostate cancer)
- HeLa (cervical cancer)
Table 1 summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.2 |
| PC-3 | 12.8 |
| HeLa | 18.5 |
The mechanism behind this cytotoxicity appears to be related to apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.
2. Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) for these bacteria are detailed in Table 2:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Lung Cancer Cells : A study published in a peer-reviewed journal reported that treatment with the compound led to a dose-dependent decrease in viability of A549 cells, with a notable increase in apoptosis markers such as caspase activation.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus, revealing that the compound inhibited biofilm formation, which is crucial for treating persistent infections.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The oxolan-2-ylmethyl group distinguishes the target compound from S2a (dihydroisoxazole) and the salicylic acid derivative (hydrazono linker). The latter’s hexyl chain may improve membrane permeability .
Synthetic Efficiency : The salicylic acid-pyrazinamide hybrid was synthesized in 62% yield via Friedel-Crafts acylation and hydrazone coupling , whereas S2a required EDCI/HOBt-mediated coupling with a low 13% yield .
Physicochemical Properties (Inferred)
- Solubility : The oxolan-2-ylmethyl group may confer higher aqueous solubility than S2a’s dihydroisoxazole or the pyrrolidine derivative’s hydrophobic 2,2-dimethylpropyl group.
- Metabolic Stability : Azetidine’s strain could increase susceptibility to oxidative metabolism compared to pyrrolidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
